N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide
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Description
The compound N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide is a complex organic molecule that likely contains several functional groups, including an acetamide moiety, a fluorophenyl group, and a trifluoromethyl aniline derivative. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of aniline derivatives with various reagents. For instance, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . This suggests that the synthesis of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide could similarly involve the reaction of a suitable aniline derivative with a reagent that introduces the acetamide group, possibly through an acylation reaction.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis . For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows hydrogen bonding that results in six-membered rings and chains running parallel to a crystal axis . This information suggests that the compound of interest may also exhibit specific molecular interactions and a defined geometry that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds can involve cyclisation processes, as seen in the cyclisation of o-acetamido-N-(o-nitrobenzylidene)anilines to quinoxalino[2,3-c]cinnolines . This indicates that the compound of interest may also undergo cyclisation or other reactions that lead to the formation of heterocyclic structures, depending on the reaction conditions and the presence of suitable functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures. For instance, the dihedral angle between the fluorophenyl ring and the acetamide group in 2,2-Dibromo-N-(4-fluorophenyl)acetamide is 29.5° , which affects the compound's physical properties and potential intermolecular interactions. The presence of halogen atoms, such as fluorine, can also influence the compound's reactivity, polarity, and overall chemical behavior.
Scientific Research Applications
Cyclopalladation and Complex Synthesis
Research into cyclopalladation of aniline derivatives, including compounds with structures similar to N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide, has shown the potential for synthesizing complex metallic compounds. This area of study explores the steric and electronic factors influencing the cyclometalation reactions, which are fundamental for developing catalytic processes and materials science applications (Mossi, Klaus, & Rys, 1992).
Herbicidal Activity
The synthesis and evaluation of novel compounds with structural similarities to N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide have demonstrated herbicidal activities. These studies investigate the chemical's potential in agricultural sciences, particularly in the development of new herbicides targeting specific weed species (Wu et al., 2011).
Conformational Restriction in Drug Design
The compound's cyclopropane moiety is explored for its role in restricting the conformation of biologically active compounds. This research is crucial in drug design, where conformational restriction can enhance activity or specificity by mimicking the bioactive conformation of drugs (Kazuta, Matsuda, & Shuto, 2002).
Fluorinating Agents and Chemical Synthesis
Studies on N-halogeno compounds and the application of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a site-selective electrophilic fluorinating agent highlight the importance of fluorinated compounds like N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide in organic synthesis. This research contributes to the development of methodologies for introducing fluorine atoms into organic molecules, which is significant for pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).
Metabolic Pathways and Biotransformation
The breakdown pathways of compounds structurally related to N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide in biological systems offer insights into the metabolic processes of xenobiotics. Research in this area is essential for understanding how these compounds are transformed within living organisms, potentially leading to the discovery of new drug metabolites or detoxification mechanisms (Firmin & Gray, 1976).
properties
IUPAC Name |
N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c1-26(19-9-4-16(21(23,24)25)10-15(19)13-28)12-20(29)27(18-7-8-18)11-14-2-5-17(22)6-3-14/h2-6,9-10,13,18H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWKESTQGMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)F)C2CC2)C3=C(C=C(C=C3)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide |
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